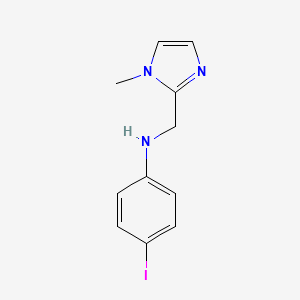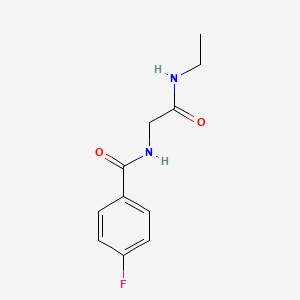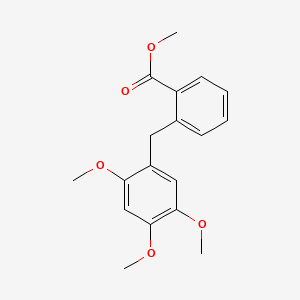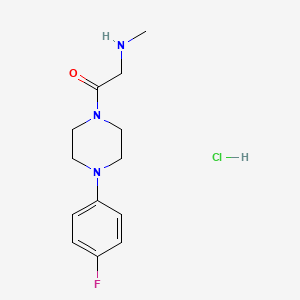
5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4lambda4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 is a complex organic compound that features both an amino group and a dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of α,α-disubstituted β-amino acids, which are then subjected to a series of reactions to introduce the aminoethyl and dimethyl groups . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted compounds with different properties.
Scientific Research Applications
5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the dimethyl groups contribute to hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity for its targets, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminoethyl and dimethyl derivatives, such as:
- 2-Aminoethyl-4,4-dimethyl-4,5-dihydro-1,3,4
- 5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,5
Uniqueness
What sets 5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C6H15N4S+ |
|---|---|
Molecular Weight |
175.28 g/mol |
IUPAC Name |
2-(2-aminoethyl)-3,3-dimethyl-2H-1,3,4-thiadiazol-3-ium-5-amine |
InChI |
InChI=1S/C6H15N4S/c1-10(2)5(3-4-7)11-6(8)9-10/h5H,3-4,7H2,1-2H3,(H2,8,9)/q+1 |
InChI Key |
TYQMOKPXAMYVPF-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(C(SC(=N1)N)CCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(4-biphenylyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B14916575.png)



![Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14916610.png)
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B14916611.png)
![1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)piperidine-4-carboxylic acid](/img/structure/B14916626.png)





![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine](/img/structure/B14916670.png)
